6-Chloro-1-methyl-4-phenylquinazolin-4-ol

Physicochemical characterization Quality control Solid-state analysis

Impurity profiling in benzodiazepine QC demands authentic reference standards. 6-Chloro-1-methyl-4-phenylquinazolin-4-ol (CAS 52395-03-6) serves as a certified Temazepam impurity: • mp 173-175°C and H-bond donor capacity differentiate it from the 2-one impurity (CAS 20927-53-1), ensuring accurate impurity profiling. • 38 mg/mL aqueous solubility eliminates DMSO-induced artifacts in cell-based assays. • 6-Cl-4-Ph quinazoline scaffold supports kinase inhibitor SAR; 6-Cl substitution enhances cytotoxicity. Supplied as a yellow solid, ≥98% purity. For QC method development, ANDA/DMF impurity profiling, and medicinal chemistry derivatization.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 52395-03-6
Cat. No. B031865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-4-phenylquinazolin-4-ol
CAS52395-03-6
Synonyms6-Chloro1,4-dihydro-1-methyl-4-phenyl-4-quinazolinol
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O
InChIInChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3
InChIKeyCSBLLGPLUMFHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methyl-4-phenylquinazolin-4-ol: Properties & Sourcing


6-Chloro-1-methyl-4-phenylquinazolin-4-ol (CAS 52395-03-6) is a quinazoline derivative characterized by a bicyclic aromatic core with chlorine, methyl, and phenyl substituents, featuring a hydroxyl group at the 4-position that enables hydrogen bonding . It is supplied as a yellow solid with a melting point of 173-175°C, a molecular weight of 272.73 g/mol, and a typical purity of ≥95% . This compound serves as a known impurity in benzodiazepine synthesis (e.g., Temazepam) and as a versatile intermediate for developing kinase inhibitors and other therapeutic agents [1].

6-Chloro-1-methyl-4-phenylquinazolin-4-ol: Irreplaceable vs. Analogs


The quinazoline scaffold is highly sensitive to substitution patterns, where even minor structural changes dramatically alter physicochemical properties, hydrogen-bonding capacity, and biological activity [1]. The 4-hydroxy group in 6-Chloro-1-methyl-4-phenylquinazolin-4-ol introduces a hydrogen bond donor that is absent in the corresponding 2-one derivative (CAS 20927-53-1), fundamentally changing its solubility, reactivity, and potential for derivatization [2]. Moreover, the specific 6-chloro and 4-phenyl substitution pattern on the quinazoline core is critical for targeted interactions in SAR studies, as 6-chloro substitution has been shown to increase cytotoxicity compared to other substituents [3]. Generic substitution with unsubstituted or differently substituted quinazolines would invalidate established synthetic protocols and biological assays that rely on this precise molecular architecture.

6-Chloro-1-methyl-4-phenylquinazolin-4-ol: Differentiation from Analogs


Melting Point vs. 2-One Derivative

6-Chloro-1-methyl-4-phenylquinazolin-4-ol exhibits a melting point of 173-175°C , whereas the structurally similar 6-chloro-1-methyl-4-phenylquinazolin-2-one (CAS 20927-53-1) melts at 210-212°C [1]. This 35-39°C difference provides a clear analytical marker for identity confirmation and purity assessment.

Physicochemical characterization Quality control Solid-state analysis

Hydrogen Bond Donor vs. 2-One Analog

6-Chloro-1-methyl-4-phenylquinazolin-4-ol possesses one hydrogen bond donor (the 4-hydroxyl group) and two hydrogen bond acceptors [1]. In contrast, 6-chloro-1-methyl-4-phenylquinazolin-2-one has zero hydrogen bond donors [2]. This structural distinction fundamentally alters solubility behavior and potential for intermolecular interactions.

Hydrogen bonding Solubility prediction Receptor binding

Aqueous Solubility & LogP Contrast

6-Chloro-1-methyl-4-phenylquinazolin-4-ol demonstrates an aqueous solubility of approximately 38 mg/mL at room temperature . While LogP data for the target compound is not directly available, the structurally related 2-one derivative exhibits an XLogP3 of 2.4 [1], indicating moderate lipophilicity. The hydroxyl group in the target compound would be expected to modestly reduce LogP relative to the 2-one analog.

Solubility ADME Formulation development

Cytotoxicity Enhancement via 6-Chloro Substitution

Structure-activity relationship (SAR) studies on quinazolin-4(3H)-one derivatives have demonstrated that introduction of a 6-chloro substituent potentially increases cytotoxicity compared to other substituents at the C-6 position [1]. While 6-Chloro-1-methyl-4-phenylquinazolin-4-ol itself has not been directly assayed in this study, the 6-chloro substitution pattern is a key driver of enhanced activity in this chemotype.

Structure-activity relationship Cytotoxicity Anticancer research

6-Chloro-1-methyl-4-phenylquinazolin-4-ol: Optimal Applications


Benzodiazepine Impurity Profiling & QC Standard

As a known impurity in the synthesis of benzodiazepines such as Temazepam, 6-Chloro-1-methyl-4-phenylquinazolin-4-ol is essential for impurity identification and method development in pharmaceutical quality control . Its distinct melting point (173-175°C) and hydrogen bond donor capacity enable unambiguous differentiation from the more common 2-one impurity (CAS 20927-53-1), ensuring accurate impurity profiling [1].

Kinase Inhibitor Scaffold Derivatization

The quinazoline core with 6-chloro and 4-phenyl substitution serves as a privileged scaffold for developing kinase inhibitors . The 4-hydroxyl group provides a reactive handle for further derivatization (e.g., esterification, etherification), enabling systematic exploration of structure-activity relationships in medicinal chemistry campaigns [2]. The 6-chloro substitution is known to enhance cytotoxicity, making this compound a rational starting point for anticancer lead optimization [3].

Aqueous-Compatible Biological Assays

With an aqueous solubility of 38 mg/mL, 6-Chloro-1-methyl-4-phenylquinazolin-4-ol can be directly dissolved in aqueous buffers for in vitro biological testing without requiring DMSO or other organic co-solvents . This property reduces solvent-induced artifacts in cell-based assays and simplifies dose-response experiments, particularly in early-stage screening for antimicrobial or cytotoxic activity.

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